molecular formula C26H33N3O3 B3011324 (4-phenyltetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2320890-66-0

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No. B3011324
CAS RN: 2320890-66-0
M. Wt: 435.568
InChI Key: IIUNKMTWMBWVTG-UHFFFAOYSA-N
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Description

The compound “(4-phenyltetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of this compound is not straightforward due to its complex structure. It likely involves multiple steps, starting with the synthesis of the individual components: the 4-phenyltetrahydro-2H-pyran-4-yl group and the 4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The 4-phenyltetrahydro-2H-pyran-4-yl group is a six-membered ring with an oxygen atom, and the 4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl group is a piperidine ring attached to a tetrahydrocinnoline group via an ether linkage .

Scientific Research Applications

Synthesis and Structural Studies

Research involving compounds with structural similarities often focuses on synthetic methodologies and the elucidation of their structures. For example, the synthesis of complex organic compounds through reactions like the ring-opening of tetrahydro-isoxazoles under the influence of tertiary amines demonstrates the intricate processes involved in creating such molecules (Jones & Phipps, 1976). Additionally, crystal structure analysis of compounds, such as certain piperidin-4-yl methanone derivatives, reveals detailed insights into their molecular configurations and potential reactivity (Revathi et al., 2015).

Chemical Interactions and Biological Activities

Understanding the interactions and biological activities of similar compounds can provide valuable information for potential applications. For instance, the molecular interaction studies of antagonists with cannabinoid receptors shed light on the binding conformations and activity profiles, which are crucial for designing drugs with specific targets (Shim et al., 2002). The synthesis and evaluation of compounds for antimicrobial and anticancer activities also highlight the potential therapeutic applications of these molecules (Gouhar & Raafat, 2015).

Catalysis and Synthetic Applications

Certain compounds serve as catalysts or intermediates in synthetic organic chemistry, facilitating the formation of complex molecules. For example, vanadium complexes derived from similar structures have been used to catalyze oxidative cyclizations, demonstrating the utility of these compounds in synthetic transformations (Dönges et al., 2014).

Conformational and Theoretical Studies

Conformational analysis and theoretical studies, including density functional theory (DFT) calculations, provide deep insights into the electronic structure and reactivity of such compounds. These studies are essential for understanding the fundamental properties that govern their behavior in various chemical contexts (Huang et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not known. It’s possible that it could interact with biological targets via its ether, amine, and carbonyl functional groups .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing it .

Future Directions

The potential applications and future directions for this compound are not well-documented. Given its complex structure, it could potentially be of interest in the field of medicinal chemistry, where it could be explored for potential biological activity .

properties

IUPAC Name

(4-phenyloxan-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3/c30-25(26(12-16-31-17-13-26)22-7-2-1-3-8-22)29-14-10-20(11-15-29)19-32-24-18-21-6-4-5-9-23(21)27-28-24/h1-3,7-8,18,20H,4-6,9-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUNKMTWMBWVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

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